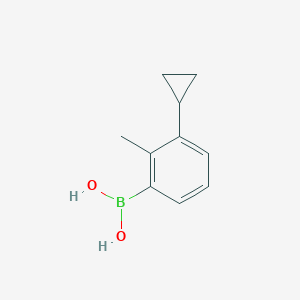

(3-cyclopropyl-2-methylphenyl)boronic acid

Description

Significance of Boronic Acids as Versatile Synthetic Building Blocks

The paramount importance of arylboronic acids lies in their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the aryl group of the boronic acid and an aryl or vinyl halide, enabling the construction of complex molecular architectures, including many pharmaceuticals. researchgate.net Beyond the Suzuki-Miyaura coupling, arylboronic acids participate in a variety of other transformations, such as Chan-Lam coupling for the formation of carbon-heteroatom bonds and as catalysts in their own right. mdpi.com

Overview of Arylboronic Acid Utilization in Advanced Materials and Catalysis Research

The applications of arylboronic acids extend beyond small molecule synthesis into the realm of materials science. Their ability to form reversible covalent bonds with diols has been exploited in the development of stimuli-responsive polymers and hydrogels. These materials can change their properties in response to specific triggers, such as changes in pH or the presence of saccharides, making them valuable for applications in drug delivery and sensing. mdpi.comjapsonline.com In catalysis, certain arylboronic acids have been shown to act as efficient and mild catalysts for various organic transformations. nih.gov

Research Focus on (3-cyclopropyl-2-methylphenyl)boronic acid: Context and Academic Relevance

While the broader class of arylboronic acids has been extensively studied, specific research on this compound is limited in publicly available literature. Its academic relevance can be inferred from the unique structural motifs it possesses. The cyclopropyl (B3062369) group is a valuable substituent in medicinal chemistry, often introduced to modulate a molecule's metabolic stability, conformation, and biological activity. audreyli.com The presence of both a cyclopropyl and a methyl group on the phenyl ring suggests its potential as a building block for creating highly specific and sterically defined structures.

The primary academic interest in a compound like this compound would likely lie in its application in Suzuki-Miyaura coupling reactions to introduce the 3-cyclopropyl-2-methylphenyl moiety into larger, more complex molecules. nih.govnih.gov This could be particularly relevant in the synthesis of novel pharmaceutical candidates or organic materials where fine-tuning of steric and electronic properties is crucial. The lack of extensive research on this specific molecule may indicate its niche applications or that it is a relatively new or commercially specialized building block.

Interactive Data Tables

Table 1: General Properties of Arylboronic Acids

| Property | Description |

| Physical State | Typically white or off-white crystalline solids. |

| Stability | Generally stable to air and moisture, though some can undergo protodeboronation. |

| Solubility | Varies depending on the substituents, but often soluble in organic solvents. |

| Key Reaction | Suzuki-Miyaura cross-coupling. |

| Applications | Organic synthesis, materials science, medicinal chemistry, catalysis. |

Table 2: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₃BO₂ |

| Molecular Weight | 176.02 g/mol |

Note: Detailed experimental data for this compound is not widely available in peer-reviewed literature.

Properties

IUPAC Name |

(3-cyclopropyl-2-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO2/c1-7-9(8-5-6-8)3-2-4-10(7)11(12)13/h2-4,8,12-13H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSASQHNXISRQFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)C2CC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Cyclopropyl 2 Methylphenyl Boronic Acid

Established Strategies for Arylboronic Acid Synthesis

The preparation of arylboronic acids has been a subject of extensive research, leading to several robust and widely adopted methodologies. Traditionally, the synthesis relied on the reaction of organometallic reagents with borate (B1201080) esters. One of the most common methods involves the formation of an organolithium or Grignard reagent from an aryl halide, followed by quenching with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at low temperatures and subsequent acidic hydrolysis. uwindsor.caorganic-chemistry.org While effective, the high reactivity of these organometallic reagents can limit functional group tolerance. nih.gov

Transition metal-catalyzed reactions have emerged as powerful alternatives. The Suzuki-Miyaura cross-coupling reaction, renowned for carbon-carbon bond formation, has spurred the development of numerous catalytic methods for synthesizing the requisite boronic acid precursors. uwindsor.ca Additionally, Sandmeyer-type borylation reactions, which convert arylamines to arylboronates via diazonium salts, provide another important route. researchgate.net These established methods form the foundation upon which more advanced and regioselective techniques are built.

Regioselective Boronation Techniques Applicable to Substituted Arenes

For asymmetrically substituted arenes like 1-cyclopropyl-2-methylbenzene (B1616505), achieving regioselective C-H borylation is a significant challenge. Transition metal-catalyzed C-H activation has become a premier strategy for the direct installation of a boryl group onto an aromatic ring. Iridium-catalyzed borylation, in particular, has shown remarkable utility and predictable regioselectivity, which is primarily governed by steric factors. escholarship.orgstrath.ac.uk Catalysts such as [Ir(COD)OMe]2 combined with bipyridine or phenanthroline-based ligands can selectively activate the least sterically hindered C-H bond on an aromatic ring. escholarship.orgnih.gov

In the context of a 1,2,3-trisubstituted benzene (B151609) ring like the target compound, the steric environment dictates that the C-H bonds at positions 4, 5, and 6 are potential sites for borylation. The catalyst's approach would be most hindered at the C6 position (ortho to the methyl group) and least hindered at the C4 and C5 positions. Therefore, direct C-H borylation of 1-cyclopropyl-2-methylbenzene would likely yield a mixture of isomers, with borylation at the C4 and C5 positions being favored over the desired C3 position. Achieving borylation at the C3 position via this method would require a pre-existing directing group or a highly specialized catalytic system capable of overcoming the inherent steric bias.

| Method | Typical Catalyst/Reagent | Directing Factor | Key Advantage | Limitation for Target Compound |

|---|---|---|---|---|

| Iridium-Catalyzed C-H Borylation | [Ir(cod)OMe]₂ / dtbpy | Steric Hindrance | Direct functionalization of C-H bonds | Low selectivity for the sterically hindered C3 position |

| Directed Ortho-Metalation (DoM) | n-BuLi, s-BuLi | Coordinating Directing Group (DMG) | High regioselectivity at ortho position | Requires a suitable DMG; methyl is a weak director |

| Palladium-Catalyzed Borylation | Pd(OAc)₂ / XPhos | Position of Halogen Precursor | High functional group tolerance | Requires regioselective synthesis of the aryl halide |

Directed Ortho-Metalation (DoM) Approaches for Aromatic Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent (such as n-butyllithium or s-butyllithium), facilitating deprotonation at the adjacent ortho position. organic-chemistry.orgbaranlab.org The resulting aryllithium species can then be trapped with an electrophile, such as a trialkyl borate, to yield the corresponding arylboronic acid after hydrolysis. uwindsor.ca

Palladium-Catalyzed Borylation of Halogenated Aromatic Precursors

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that converts aryl halides or triflates into arylboronate esters. nih.gov This method is highly versatile and tolerates a wide range of functional groups, making it one of the most common strategies for preparing complex arylboronic acids. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, a base, and a diboron (B99234) reagent such as bis(pinacolato)diboron (B136004) (B₂pin₂). nih.govresearchgate.net

The success of this approach hinges on the availability of the corresponding halogenated precursor. For the synthesis of (3-cyclopropyl-2-methylphenyl)boronic acid, the key intermediate would be 1-bromo-3-cyclopropyl-2-methylbenzene or a related halide. The regioselective synthesis of this precursor is the critical step. Electrophilic aromatic substitution (e.g., bromination) on 1-cyclopropyl-2-methylbenzene would need to be controlled to favor substitution at the C3 position. The methyl group is an ortho-, para-director, and the cyclopropyl (B3062369) group can also act as an ortho-, para-director due to its ability to donate electron density. stackexchange.comlibretexts.org This would likely lead to a mixture of halogenated isomers, requiring separation or the development of a highly selective halogenation protocol. Once the correct aryl halide is obtained, the palladium-catalyzed borylation can proceed, often in high yield. nih.gov

| Catalyst Precursor | Ligand | Typical Substrates | Reference |

|---|---|---|---|

| Pd(OAc)₂ | XPhos | Aryl chlorides, bromides | nih.gov |

| Pd₂(dba)₃ | Cy-JohnPhos | Aryl bromides, heteroaryl halides | researchgate.net |

| PdCl₂(dppf) | dppf (built-in) | Aryl bromides, iodides | nih.gov |

Advanced Synthetic Routes for the Preparation of this compound

Given the limitations of applying standard methods directly, the synthesis of this compound likely requires a multi-step, strategic approach. A plausible and robust route would leverage the reliability of palladium-catalyzed borylation on a specifically prepared aryl halide precursor.

Proposed Synthetic Pathway:

Starting Material Selection: A potential starting point is 2-bromo-6-nitrotoluene.

Cyclopropyl Group Installation: A Suzuki or Negishi cross-coupling reaction could be employed to install the cyclopropyl group at the C6 position (displacing the bromine) to form 2-cyclopropyl-1-methyl-3-nitrobenzene. This step takes advantage of a commercially available or readily synthesized starting material where the position of functionalization is pre-defined.

Reduction of Nitro Group: The nitro group can be reduced to an amine using standard conditions (e.g., SnCl₂, H₂, or Fe/HCl), yielding 3-cyclopropyl-2-methylaniline.

Sandmeyer Reaction: The resulting aniline (B41778) can be converted to the corresponding aryl halide. For instance, diazotization followed by treatment with CuBr would yield 1-bromo-3-cyclopropyl-2-methylbenzene. This sequence precisely installs the halogen at the desired C1 position (which corresponds to the C3 position of the final product relative to the methyl and cyclopropyl groups).

Palladium-Catalyzed Borylation: The synthesized 1-bromo-3-cyclopropyl-2-methylbenzene can then be subjected to Miyaura borylation conditions (e.g., Pd(OAc)₂, a suitable phosphine ligand like SPhos or XPhos, B₂pin₂, and a base) to form the pinacol (B44631) boronate ester.

Hydrolysis: Finally, hydrolysis of the boronate ester under acidic conditions yields the target molecule, this compound.

This pathway strategically utilizes the directing effects of substituents in earlier steps to construct the required substitution pattern before the final borylation, overcoming the regioselectivity challenges associated with direct C-H functionalization of the unfunctionalized arene.

Derivatization and Selective Functionalization of the Cyclopropyl and Methyl Moieties

Once this compound is synthesized, the methyl and cyclopropyl groups offer sites for further derivatization, although selective functionalization can be challenging.

Methyl Group Functionalization: The benzylic protons of the methyl group are susceptible to radical reactions. Under free-radical conditions (e.g., using N-bromosuccinimide with a radical initiator), benzylic bromination can occur to form (3-bromo-2-(bromomethyl)phenyl)boronic acid derivatives. Subsequent nucleophilic substitution of the bromide would allow for the introduction of a wide range of functional groups. researchgate.net Selective oxidation of the methyl group to an aldehyde or carboxylic acid is also possible using strong oxidizing agents, though care must be taken to avoid decomposition of the boronic acid moiety.

Cyclopropyl Group Functionalization: The cyclopropane (B1198618) ring is generally stable but can undergo specific C-H functionalization. Iridium-catalyzed C-H borylation has been shown to selectively functionalize the methylene (B1212753) C-H bonds of cyclopropane rings. organic-chemistry.orgnih.govberkeley.edu Applying such a method to this compound could potentially install a second boryl group on the cyclopropyl moiety itself. The high strain of the cyclopropane ring also makes it susceptible to ring-opening reactions under certain catalytic or radical conditions, although this would typically require harsh conditions or specific activating groups not present in the parent molecule. researchgate.net The cyclopropyl group's electronic nature, which allows it to act as a π-electron donor, influences the reactivity of the aromatic ring in subsequent electrophilic substitution reactions. stackexchange.com

Mechanistic Investigations of 3 Cyclopropyl 2 Methylphenyl Boronic Acid Reactivity

Computational Chemistry Approaches to Boronic Acid Structures and Reactivity

Computational chemistry offers a powerful lens to examine the structural and electronic characteristics of (3-cyclopropyl-2-methylphenyl)boronic acid, providing insights that are often difficult to capture through experimentation alone.

Density Functional Theory (DFT) is a cornerstone of computational chemistry for probing the electronic structure of organoboron compounds. rsc.orglodz.pl For this compound, DFT calculations are instrumental in characterizing the boron-carbon (B-C) bond. The calculations can determine key parameters like bond length, bond dissociation energy, and charge distribution, which collectively define the bond's stability and its propensity to engage in reactions. lodz.pl

The substituents on the phenyl ring—the ortho-methyl group and the meta-cyclopropyl group—exert significant steric and electronic effects. The methyl group introduces steric hindrance around the boronic acid moiety, while the cyclopropyl (B3062369) group can donate electron density to the aromatic ring. These factors influence the B-C bond's reactivity, particularly in the critical transmetalation step of cross-coupling cycles. DFT studies help quantify these influences on the transition states and intermediates involved in the reaction. mdpi.comnih.gov

Table 1: Illustrative DFT-Calculated Properties for Arylboronic Acids

| Property | Typical Calculated Value | Computational Method |

|---|---|---|

| B-C Bond Length (Å) | 1.55 - 1.57 | B3LYP/6-31G(d) |

| B-C Bond Dissociation Energy (kcal/mol) | 105 - 115 | M06-2X/def2-TZVP |

| Mulliken Charge on Boron Atom | +0.6 to +0.8 | B3LYP/6-31G(d) |

Note: These values are representative for substituted arylboronic acids and may vary for the specific compound based on the level of theory and basis set used.

Molecular dynamics (MD) simulations provide a dynamic view of this compound in solution, capturing its interactions with solvent molecules and other reactants. nih.gov These simulations can model how the molecule tumbles and flexes, and how its conformation affects its ability to approach a catalyst's active site. For Suzuki-Miyaura reactions often performed in multiphase systems (e.g., aqueous/organic), MD simulations can shed light on the partitioning of the boronic acid between phases, which can be crucial for reaction efficiency. nih.gov The simulations confirm that molecular species involved in such reactions often prefer the micellar environment, which acts as a nanoreactor, enhancing local concentrations of reactants. nih.gov

Elucidation of Reaction Pathways in Cross-Coupling Processes Involving this compound

The Suzuki-Miyaura cross-coupling reaction is a primary application for arylboronic acids. A detailed understanding of its mechanism, especially with a sterically hindered substrate like this compound, is crucial for optimizing yields and minimizing side reactions like protodeboronation. ed.ac.ukresearchgate.net

Transmetalation, the transfer of the aryl group from boron to the palladium catalyst, is a key step in the Suzuki-Miyaura catalytic cycle and is often rate-determining. nih.govmdpi.com The mechanism of this step has been a subject of extensive debate, with two primary pathways proposed: one involving the reaction of a palladium-halide complex with a boronate anion (formed by the boronic acid and a base), and another involving a palladium-hydroxo complex reacting with the neutral boronic acid. nih.govrsc.org

For a sterically hindered substrate like this compound, the energy barrier for transmetalation can be significant. Kinetic studies can measure the rate of this step under various conditions, providing activation energy (Ea) and other thermodynamic parameters. nih.gov These studies have shown that the reaction between a palladium-hydroxo complex and the neutral boronic acid can be significantly faster than the pathway involving the boronate. nih.gov

Table 2: Representative Kinetic Data for Transmetalation in Suzuki-Miyaura Reactions

| Parameter | Illustrative Value | Significance |

|---|---|---|

| Rate Constant (k) | 10⁻⁴ - 10⁻² s⁻¹ | Indicates the speed of the transmetalation step. |

| Activation Energy (Ea) | 15 - 25 kcal/mol | The energy barrier that must be overcome for the reaction to occur. |

| Gibbs Free Energy of Activation (ΔG‡) | 20 - 30 kcal/mol | Determines the spontaneity and rate of the reaction at a given temperature. |

Note: These values are illustrative for sterically hindered systems and are highly dependent on the specific catalyst, ligands, base, and solvent used.

The ligands coordinated to the palladium center are critical for the success of cross-coupling reactions, especially with challenging substrates. researchgate.netnih.gov For sterically demanding partners like this compound, bulky and electron-rich phosphine (B1218219) ligands (e.g., Buchwald-type ligands) are often necessary. researchgate.net These ligands promote the crucial steps of oxidative addition and reductive elimination by stabilizing the palladium center and facilitating the desired bond formations. researchgate.net

Mechanistic studies, including computational modeling, demonstrate how the steric bulk and electronic properties of the ligand influence the geometry of the palladium intermediates and the energy barriers of the catalytic cycle. researchgate.net A well-designed ligand can accelerate the rate-limiting step and prevent the formation of unwanted byproducts, leading to a more efficient and selective reaction.

Exploration of Non-Covalent Interactions and Supramolecular Assembly Principles

Beyond its role in covalent bond formation, the boronic acid functional group is a versatile building block in supramolecular chemistry. researchgate.netwikipedia.org It can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking. fortunejournals.com The –B(OH)₂ group can act as both a hydrogen bond donor and acceptor, leading to the formation of self-assembled structures like dimers, trimers, or extended networks in the solid state. researchgate.net

Furthermore, boronic acids can form reversible covalent bonds with diols, a property that is widely exploited in the design of sensors and dynamic materials. msu.edunih.gov The specific substitution pattern of this compound will influence its solid-state packing and its interactions in solution, guiding the formation of distinct supramolecular architectures. researchgate.net Understanding these principles is key to developing new materials where this molecule is a primary component.

Applications of 3 Cyclopropyl 2 Methylphenyl Boronic Acid in Advanced Materials Development

Role as an Organic Monomer for Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. mdpi.com The precise arrangement of these building blocks leads to materials with high surface areas, tunable pore sizes, and exceptional thermal stability. Boronic acids are foundational monomers in COF synthesis, typically undergoing self-condensation to form boroxine (B1236090) rings or condensation with diols to create boronate ester linkages. rsc.org

Rational Design of COF Architectures Utilizing (3-cyclopropyl-2-methylphenyl)boronic acid

The rational design of COF architectures hinges on the geometry and reactivity of the constituent monomers. The structure of this compound, with its non-planar cyclopropyl (B3062369) group and adjacent methyl group, introduces significant steric hindrance around the boronic acid functionality. This steric crowding can be strategically employed to direct the topology of the resulting COF. In contrast to simple phenylboronic acids that might readily form close-packed structures, the bulky substituents of this compound are expected to influence the dihedral angle between the phenyl ring and the boroxine or boronate ester plane. This can be leveraged to favor the formation of specific, potentially less common, COF topologies. For instance, the steric hindrance could disfavor the formation of a planar, square-lattice (sql) structure and instead promote a kagome (kgm) lattice, which possesses two distinct types of pores. jmaterenvironsci.com

The introduction of such sterically demanding monomers can also impact the crystallinity and long-range order of the COF. While excessive steric hindrance can sometimes impede the error-correction mechanisms necessary for forming highly crystalline materials, a moderate degree can improve the porosity and ordering of 3D COFs. researchgate.net The interplay between the cyclopropyl and methyl groups in this compound would be a critical factor in achieving a balance between steric control and crystalline order.

| Monomer | Key Structural Feature | Predicted COF Topology | Rationale |

|---|---|---|---|

| Phenylboronic acid | Planar, minimal steric hindrance | sql (square lattice) or other close-packed structures | Allows for efficient packing of aromatic rings. |

| This compound | Significant steric hindrance from cyclopropyl and methyl groups | kgm (kagome) or other non-planar topologies | Steric clashes may disfavor planar arrangements, leading to more open framework structures. jmaterenvironsci.com |

Engineering Tunable Porosity and Functionality in COF Materials

The porosity of COFs can be precisely engineered by controlling the size and shape of the constituent monomers. The use of this compound as a monomer or as a modifying agent in post-synthetic modification could lead to COFs with unique pore environments. The cyclopropyl and methyl groups would project into the pores, creating a hydrophobic and sterically defined microenvironment. This could be advantageous for the selective adsorption of specific guest molecules that can fit within these tailored pores.

Post-synthetic modification of a pre-existing COF with this compound offers another avenue for tuning porosity and functionality. nih.gov By reacting the boronic acid with functional groups on the pore walls of the parent COF, it is possible to introduce the cyclopropyl-methylphenyl moiety, thereby altering the pore size and chemical environment. This approach allows for a systematic study of how the degree of functionalization with this specific boronic acid impacts the material's properties, such as gas uptake and selectivity.

| Parent COF | Modifying Agent | Degree of Functionalization | Predicted Pore Diameter (Å) | Anticipated Effect |

|---|---|---|---|---|

| Hypothetical Amine-Functionalized COF | None | 0% | 25 | Baseline porosity |

| Hypothetical Amine-Functionalized COF | This compound | 25% | 20 | Reduced pore size, increased hydrophobicity |

| Hypothetical Amine-Functionalized COF | This compound | 50% | 15 | Significant reduction in pore volume, potential for selective binding |

Integration as a Ligand Component in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks are crystalline materials composed of metal ions or clusters coordinated to organic ligands. The vast diversity of both the inorganic and organic components allows for a high degree of control over the resulting structure and function of the MOF. While dicarboxylic acids are the most common ligands in MOF synthesis, boronic acids can also be incorporated as functional components.

Coordination Chemistry of Arylboronic Acids in MOF Synthesis

Arylboronic acids can be integrated into MOF structures in several ways. They can be part of a larger ligand that also contains a primary coordinating group, such as a carboxylate. In this scenario, the boronic acid group would be a pendent functionality within the MOF pores. The Lewis acidic boron center of this compound could then serve as a recognition site for Lewis basic guest molecules. The steric bulk of the cyclopropyl and methyl groups would influence the accessibility of this Lewis acidic site, potentially leading to shape-selective binding.

Alternatively, the boronic acid itself can participate in the coordination to the metal center, although this is less common than with carboxylates. The coordination chemistry would be highly dependent on the specific metal ion and the reaction conditions. The steric hindrance of this compound could lead to lower-dimensional or more open framework structures by preventing the formation of densely packed coordination environments around the metal center. cam.ac.uk

Tailoring MOF Properties through Precise Ligand Modification

The properties of a MOF can be fine-tuned by modifying the organic ligand. Incorporating this compound as a ligand or co-ligand in a MOF synthesis could impart specific properties to the resulting material. The hydrophobic nature of the cyclopropyl and methylphenyl groups could enhance the MOF's affinity for non-polar guest molecules.

| Property | Predicted Effect | Underlying Mechanism |

|---|---|---|

| Gas Adsorption Selectivity | Enhanced selectivity for specific hydrophobic guests | Creation of a sterically defined and hydrophobic pore environment. |

| Catalytic Activity | Potential for shape-selective catalysis | Steric hindrance around the active metal sites controlling substrate access. researchgate.net |

| Framework Stability | May increase or decrease depending on the system | Steric interactions can either buttress the framework or introduce strain. rsc.org |

Contributions to Organic Electronic and Photonic Materials

The development of new organic materials with tailored electronic and optical properties is crucial for advancements in technologies such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. Arylboronic acids are versatile building blocks in the synthesis of these materials, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. nbinno.com

No Published Research Found for Specific Applications of this compound

Following a comprehensive review of available scientific literature and databases, no specific research findings or data could be located for the chemical compound this compound concerning its application in the areas outlined in the user's request.

Extensive searches were conducted to find information linking this compound to the following fields:

Advanced Materials Development:

Strategies for Enhancing Aggregation-Induced Emission (AIE)

Development of Materials for Organic Light-Emitting Diodes (OLEDs)

Research in Optically Active Materials

Polymer Science and Macromolecular Engineering:

Functionalization of Polymers with Boronic Acid Moieties

Synthesis of Responsive Polymeric Materials

Magnetic Materials Development

The search results confirmed the existence and commercial availability of this compound, with its chemical properties documented in databases. However, there is no evidence in published peer-reviewed journals, patents, or academic papers that this specific molecule has been synthesized or investigated for the advanced applications listed above.

While the broader class of organoboron compounds and boronic acids are known to be valuable in these fields, providing detailed research findings, data tables, and specific examples for this compound is not possible without resorting to speculation. Adhering to the principles of scientific accuracy and avoiding the generation of non-factual content, this article cannot be written as requested due to the absence of primary research data on the subject compound.

Catalytic and Methodological Contributions of 3 Cyclopropyl 2 Methylphenyl Boronic Acid

Application as a Ligand in Homogeneous Catalysis

While boronic acids are more commonly employed as reagents, their potential to act as ligands or ancillary components in transition metal catalysis is an area of growing interest. The boron atom in (3-cyclopropyl-2-methylphenyl)boronic acid is a Lewis acid and can interact with electron-rich metal centers. The hydroxyl groups on the boron can also engage in hydrogen bonding or act as proton shuttles, influencing the catalytic cycle.

The sterically bulky 2-methylphenyl group can create a specific steric environment around a metal center, potentially influencing the regioselectivity and stereoselectivity of a catalytic reaction. For instance, in palladium-catalyzed cross-coupling reactions, the coordination of the boronic acid to the metal center, even transiently, could modulate the catalyst's activity and selectivity.

Table 1: Potential Ligand Effects of this compound in Homogeneous Catalysis

| Catalytic System | Potential Role of Boronic Acid | Expected Outcome |

| Palladium-catalyzed cross-coupling | Ancillary ligand | Enhanced catalyst stability, control of regioselectivity |

| Rhodium-catalyzed hydroformylation | Modulating ligand | Influence on linear to branched product ratio |

| Copper-catalyzed C-N/C-O coupling | Lewis acidic promoter | Activation of substrates |

Utility as a Reagent in Novel Organic Transformations

Beyond its traditional role in Suzuki-Miyaura cross-coupling reactions to introduce the 3-cyclopropyl-2-methylphenyl moiety, this boronic acid can be envisioned as a versatile reagent in a variety of other organic transformations. The cyclopropyl (B3062369) group, with its unique electronic properties resembling both alkanes and alkenes, can participate in or influence various reactions.

One area of potential utility is in radical reactions. The cyclopropylmethyl radical, which could be generated from intermediates derived from this compound, is known to undergo rapid ring-opening to form a homoallylic radical. This reactivity could be harnessed in the design of novel radical-mediated cyclization or ring-opening reactions.

Furthermore, the boronic acid moiety can be transformed into other functional groups, such as halides, nitro groups, or amines, through ipso-substitution reactions, providing a route to a diverse range of substituted cyclopropylarenes.

Table 2: Potential Applications of this compound in Novel Transformations

| Transformation Type | Role of Boronic Acid | Potential Product Class |

| Radical-mediated reactions | Radical precursor | Ring-opened or cyclized products |

| Petasis (borono-Mannich) reaction | Nucleophilic partner | Substituted amines |

| Chan-Lam coupling | Arylating agent | Diaryl ethers or anilines |

| Electrophilic ipso-deboronation | Substrate | Halogenated or nitrated cyclopropylarenes |

Investigation of Boronic Acid Catalysis in Diverse Reaction Media

The performance of boronic acid-mediated or catalyzed reactions is often highly dependent on the reaction medium. Investigations into the behavior of this compound in various solvents would be crucial for optimizing its applications.

In aqueous media, the equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate species is pH-dependent. This can significantly affect its reactivity, for example, in Suzuki-Miyaura couplings where the boronate is the active transmetalating species. The hydrophobicity imparted by the cyclopropyl and methyl groups might influence its solubility and aggregation in water, potentially necessitating the use of co-solvents or surfactants.

In non-polar aprotic solvents, the Lewis acidity of the boron center could be more pronounced, making it a more effective catalyst for reactions such as amide bond formation or acetalization. The choice of solvent can also impact the stability of the boronic acid, with protic solvents potentially leading to protodeboronation under certain conditions.

Table 3: Predicted Behavior of this compound in Different Media

| Reaction Medium | Key Considerations | Potential Impact on Reactivity |

| Aqueous solutions | pH, solubility, boronate formation | Crucial for transmetalation in cross-coupling |

| Polar aprotic solvents (e.g., DMF, DMSO) | Solvation of intermediates | Can enhance reaction rates |

| Non-polar aprotic solvents (e.g., Toluene, Hexane) | Lewis acidity, solubility | May favor boronic acid-catalyzed reactions |

| Green solvents (e.g., Ionic liquids, deep eutectic solvents) | Catalyst recycling, unique reactivity | Potential for sustainable chemical processes |

Influence on Stereochemical Control in Organic Reactions

The chiral nature of certain catalytic reactions means that the steric and electronic properties of this compound could be exploited to influence stereochemical outcomes. The ortho-methyl group, in particular, introduces a significant steric bias that can be transmitted to the transition state of a reaction.

In asymmetric catalysis, if this boronic acid were used to synthesize a chiral ligand, the bulky ortho-substituent could effectively create a chiral pocket around the metal center, leading to high enantioselectivity. For example, in the synthesis of atropisomeric biaryls via Suzuki-Miyaura coupling, the steric hindrance provided by the 2-methyl group could control the rotational barrier and favor the formation of one atropisomer over the other.

While this compound itself is not chiral, its derivatives or its use in conjunction with chiral catalysts could lead to significant stereochemical induction.

Table 4: Potential Influence on Stereochemical Control

| Asymmetric Reaction Type | Potential Role of Boronic Acid Moiety | Expected Stereochemical Outcome |

| Atroposelective Suzuki-Miyaura coupling | Steric directing group | High enantiomeric excess of biaryl product |

| Diastereoselective additions to carbonyls | Bulky nucleophile | Control of facial selectivity |

| Asymmetric conjugate addition | Component of a chiral ligand | Induction of chirality in the product |

Advanced Characterization Techniques for Structural and Electronic Elucidation of 3 Cyclopropyl 2 Methylphenyl Boronic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of (3-cyclopropyl-2-methylphenyl)boronic acid in solution. Due to the molecule's complex substitution pattern, one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are essential for definitive assignments.

¹H NMR spectroscopy provides initial information on the proton environments. The aromatic region would display a complex splitting pattern corresponding to the three adjacent protons on the phenyl ring. The methyl group would appear as a singlet, while the cyclopropyl (B3062369) protons would exhibit characteristic multiplets in the aliphatic region due to complex spin-spin coupling. The protons of the boronic acid's hydroxyl groups often appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR spectroscopy reveals the number of unique carbon environments. The spectrum would show distinct signals for the aromatic carbons (including the carbon attached to the boron atom), the methyl carbon, and the carbons of the cyclopropyl ring. The chemical shifts are influenced by the electronic effects of the boronic acid, methyl, and cyclopropyl substituents. lookchem.comresearchgate.net

2D NMR Techniques are critical for assigning these signals unequivocally.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, connecting the adjacent aromatic protons and the protons within the cyclopropyl group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons (e.g., the methyl C-H, aromatic C-H's, and cyclopropyl C-H's).

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the substituents and the aromatic ring, such as the correlation from the methyl protons to the C2 and C3 carbons of the ring.

Furthermore, ¹¹B NMR spectroscopy provides direct information about the boron atom. researchgate.net For a boronic acid, a single, often broad, resonance is expected, confirming the trigonal planar geometry of the boron center. Changes in this chemical shift can be used to study interactions, such as the formation of boronate esters or changes in hybridization upon binding to diols. researchgate.netresearchgate.net

Table 6.1.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| B(OH)₂ | 4.5 - 8.0 (broad s) | - |

| Ar-H4 | 7.2 - 7.4 (d) | ~133 |

| Ar-H5 | 7.0 - 7.2 (t) | ~128 |

| Ar-H6 | 7.3 - 7.5 (d) | ~137 |

| Ar-C1 (C-B) | - | ~130 (broad) |

| Ar-C2 (C-CH₃) | - | ~146 |

| Ar-C3 (C-cyclopropyl) | - | ~139 |

| CH₃ | 2.3 - 2.6 (s) | ~23 |

| Cyclopropyl-CH | 1.8 - 2.1 (m) | ~14 |

| Cyclopropyl-CH₂ | 0.6 - 1.1 (m) | ~9 |

Note: Predicted values are estimates based on substituent effects on benzene (B151609) and may vary with solvent and concentration. "s" denotes singlet, "d" doublet, "t" triplet, and "m" multiplet.

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification

Mass spectrometry is a powerful technique for confirming the molecular weight of this compound and for monitoring the progress of reactions in which it is a reactant or product. rsc.org The analysis of boronic acids by MS can be challenging due to their propensity to undergo dehydration in the gas phase to form cyclic anhydrides known as boroxines (trimers). acs.orgnih.gov

Soft Ionization Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed to minimize fragmentation and observe the molecular ion. rsc.orgnih.gov High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which allows for the calculation of its elemental formula, providing strong evidence for the compound's identity.

In positive-ion mode ESI-MS, the compound might be observed as protonated molecules [M+H]⁺ or as adducts with solvent molecules or cations like sodium [M+Na]⁺. In negative-ion mode, the deprotonated molecule [M-H]⁻ or adducts with anions from the mobile phase might be detected.

A key application of MS is in reaction monitoring . For instance, during a Suzuki-Miyaura coupling reaction where this compound is a starting material, MS can be used to track its consumption and the formation of the desired biaryl product in real-time. This provides valuable kinetic information and helps in optimizing reaction conditions. rsc.org

Tandem Mass Spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecular ion. This provides further structural confirmation by identifying characteristic neutral losses or fragments, such as the loss of water (H₂O), the entire boronic acid group, or fragmentation of the cyclopropyl ring.

Table 6.2.1: Expected m/z Values in High-Resolution Mass Spectrometry

| Species | Formula | Expected Exact Mass (m/z) | Ionization Mode |

| Molecular Ion (M) | C₁₀H₁₃BO₂ | 176.0954 | - |

| Protonated Molecule [M+H]⁺ | C₁₀H₁₄BO₂⁺ | 177.1032 | Positive ESI |

| Sodium Adduct [M+Na]⁺ | C₁₀H₁₃BO₂Na⁺ | 199.0852 | Positive ESI |

| Dehydrated Dimer [2M-H₂O+H]⁺ | C₂₀H₂₅B₂O₃⁺ | 335.1939 | Positive ESI |

| Boroxine (B1236090) Trimer [3M-3H₂O+H]⁺ | C₃₀H₃₄B₃O₃⁺ | 469.2784 | Positive ESI/MALDI |

X-ray Crystallography for Precise Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state. wikipedia.org For arylboronic acids, this technique is crucial for understanding intermolecular interactions, particularly the hydrogen-bonding networks that dictate crystal packing.

Arylboronic acids typically crystallize as hydrogen-bonded dimers, where two molecules are linked through a pair of O-H···O hydrogen bonds, forming a stable eight-membered ring. psu.eduwiley-vch.de It is expected that this compound would also adopt this dimeric motif.

Table 6.3.1: Typical Crystallographic Parameters for a Substituted Phenylboronic Acid Dimer

| Parameter | Typical Value/Observation | Information Gained |

| Crystal System | Orthorhombic, Monoclinic, or Triclinic | Basic symmetry of the unit cell |

| Space Group | Centrosymmetric (e.g., P-1, P2₁/c) or non-centrosymmetric | Symmetry operations within the crystal lattice |

| C-B Bond Length | ~1.55 - 1.57 Å | Strength and nature of the aryl-boron bond |

| B-O Bond Lengths | ~1.36 - 1.38 Å | Geometry of the boronic acid group |

| O-H···O Hydrogen Bond | ~2.7 - 2.8 Å | Confirms the presence and strength of the dimeric unit |

| Dihedral Angle (Ar/CBO₂) | 5° - 30° | Degree of twisting due to steric hindrance |

Note: These are generalized values; specific parameters for this compound would be determined experimentally.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a characteristic fingerprint of a molecule by probing its vibrational modes. cardiff.ac.uk These methods are excellent for identifying key functional groups and confirming the successful synthesis of this compound.

Infrared (IR) Spectroscopy is particularly sensitive to polar bonds. The spectrum of the target compound would be dominated by a very strong and broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching of the hydrogen-bonded boronic acid dimer. cdnsciencepub.com Other key absorptions include:

B-O Asymmetric Stretch: A strong band typically appears around 1330-1380 cm⁻¹, which is a hallmark of the boronic acid group. acs.orgresearchgate.net

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and cyclopropyl groups appear just below 3000 cm⁻¹.

B-C Stretch: The stretching vibration of the aryl-boron bond is expected around 1080-1110 cm⁻¹. researchgate.net

Aromatic C=C Stretches: Multiple bands in the 1400-1600 cm⁻¹ region confirm the presence of the phenyl ring.

Raman Spectroscopy is complementary to IR, as it is more sensitive to non-polar, symmetric vibrations. edinst.com It would be particularly useful for observing the symmetric breathing mode of the aromatic ring and vibrations associated with the C-C bonds of the cyclopropyl ring. The B-O symmetric stretching vibration, which is often weak in the IR spectrum, may be more readily observed in the Raman spectrum. cdnsciencepub.com

Together, these techniques provide a comprehensive vibrational profile of the molecule, allowing for quick and non-destructive confirmation of its structural integrity and the presence of all key functional moieties. acs.orgsci-hub.st

Table 6.4.1: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (IR/Raman) |

| O-H Stretch (H-bonded) | 3200 - 3600 (broad) | IR (strong) |

| Aromatic C-H Stretch | 3000 - 3100 | IR/Raman (medium) |

| Aliphatic C-H Stretch | 2850 - 3000 | IR/Raman (medium) |

| Aromatic C=C Stretch | 1400 - 1600 | IR/Raman (strong) |

| B-O Asymmetric Stretch | 1330 - 1380 | IR (strong) |

| B-C Stretch | 1080 - 1110 | IR (medium) |

| B-O Symmetric Stretch | ~850 | Raman (strong) |

| Out-of-plane Ar-H Bending | 700 - 900 | IR (strong) |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Optical and Electronic Properties

Electronic spectroscopy techniques, such as Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, provide insight into the electronic structure and optical properties of this compound. These properties are governed by the π-electron system of the aromatic ring and its perturbation by the various substituents.

UV-Vis Absorption Spectroscopy measures the electronic transitions from the ground state to excited states. Phenylboronic acid itself shows characteristic absorption bands in the UV region. core.ac.uk The substitution pattern of this compound is expected to cause a bathochromic (red) shift in the absorption maxima (λ_max) compared to unsubstituted phenylboronic acid. Both the methyl group (electron-donating) and the cyclopropyl group (which can interact with the π-system) contribute to this shift. acs.org The spectrum would likely exhibit fine vibrational structure, characteristic of substituted benzene derivatives.

Fluorescence Spectroscopy characterizes the light emitted by the molecule as it relaxes from an excited electronic state back to the ground state. Many arylboronic acid derivatives are fluorescent. mdpi.comscirp.org The emission properties, including the emission maximum (λ_em), quantum yield (Φ_F), and fluorescence lifetime, would be determined. The fluorescence of phenylboronic acids is known to be sensitive to pH and the presence of saccharides, as binding can alter the electronic environment and hybridization of the boron atom, leading to quenching or enhancement of the emission. core.ac.uk This makes derivatives of this compound potentially useful as fluorescent sensors.

Table 6.5.1: Expected Electronic Spectroscopy Properties

| Parameter | Expected Observation | Significance |

| Absorption Maxima (λ_max) | ~270-285 nm | Corresponds to π → π* transitions of the substituted aromatic ring. core.ac.ukacs.org |

| Molar Extinction Coefficient (ε) | 1,000 - 10,000 M⁻¹cm⁻¹ | Measure of the probability of the electronic transition. |

| Emission Maxima (λ_em) | ~300-350 nm (if fluorescent) | Wavelength of maximum fluorescence intensity. |

| Stokes Shift (Δλ) | 20 - 70 nm | Difference between λ_max and λ_em, related to excited-state relaxation. |

| Fluorescence Quantum Yield (Φ_F) | Variable (0.01 - 0.5) | Efficiency of the fluorescence process. |

Note: These properties are highly dependent on the solvent used for the measurement.

Future Research Trajectories and Interdisciplinary Perspectives

Emerging Synthetic Routes and Principles of Sustainable Chemistry

The synthesis of complex arylboronic acids like (3-cyclopropyl-2-methylphenyl)boronic acid is an active area of research, with a growing emphasis on sustainable and efficient methodologies. Traditional multi-step syntheses often involve harsh reagents, low temperatures, and generate significant waste. mdpi.comnih.gov Future research is expected to focus on overcoming these limitations through innovative and greener synthetic strategies.

Emerging trends point towards the adoption of one-pot procedures and catalytic C-H borylation. Direct C-H borylation, catalyzed by transition metals like iridium or rhodium, represents a highly atom-economical method for installing a boronic acid group directly onto an aromatic ring, potentially reducing the number of synthetic steps required. nih.gov For a molecule like this compound, developing a regioselective C-H borylation process would be a significant advancement.

Furthermore, the inherent instability of some boronic acids, particularly cyclopropyl (B3062369) derivatives, presents a challenge for their storage and use. nih.gov Research into stable precursors, such as N-methyliminodiacetic acid (MIDA) boronates, offers a promising solution. nih.gov These air-stable crystalline solids can release the active boronic acid in situ under specific reaction conditions, thereby improving handling and reaction efficiency. nih.gov The application of flow chemistry is another avenue that can enhance the synthesis of boronic acids by enabling precise control over reaction parameters and minimizing the formation of side products. nih.gov

Principles of sustainable chemistry guiding future synthetic design include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives.

Catalytic Reagents: Employing catalysts to reduce energy consumption and waste generation compared to stoichiometric reagents. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. nih.gov

Process Intensification: Utilizing technologies like one-pot reactions and flow chemistry to improve efficiency and safety. nih.govstrath.ac.uk

| Synthetic Strategy | Description | Sustainability Aspect | Reference |

|---|---|---|---|

| Direct C-H Borylation | Transition-metal catalyzed direct functionalization of a C-H bond on the aromatic ring to introduce the boronic acid group. | High atom economy, reduces pre-functionalization steps. | nih.gov |

| MIDA Boronate Precursors | Synthesis and isolation of the boronic acid as a stable N-methyliminodiacetic acid (MIDA) boronate, which releases the boronic acid in situ. | Improves stability, shelf-life, and handling of potentially unstable compounds like cyclopropyl boronic acids. | nih.gov |

| One-Pot Synthesis | Combining multiple reaction steps into a single procedural sequence without isolating intermediates. | Reduces solvent use, purification waste, and energy consumption. | strath.ac.uk |

| Flow Chemistry | Performing reactions in a continuous flowing stream rather than a batch reactor, allowing for better control of temperature and reaction time. | Increases safety and efficiency, suppresses side reactions. | nih.gov |

Integration into Smart Materials and Environmentally Responsive Systems

Phenylboronic acids (PBAs) are well-known for their ability to form reversible covalent bonds with diols, a property that makes them ideal components for stimuli-responsive "smart" materials. researchgate.netnih.gov These materials can change their properties in response to environmental triggers such as pH, the presence of sugars, or reactive oxygen species like hydrogen peroxide. nih.gov

The specific structure of this compound could impart unique characteristics to such materials. The bulky and hydrophobic nature of the cyclopropyl and methyl groups could influence the physicochemical properties of polymers or hydrogels incorporating this molecule. For instance, these groups might affect:

Swelling and Mechanical Properties: The steric hindrance could alter the cross-linking density in hydrogels, affecting their swelling behavior and mechanical strength.

Analyte Specificity: The electronic and steric environment around the boron atom can tune the binding affinity and selectivity for different diols, potentially leading to more sensitive and selective sensors. mdpi.com

Environmental Responsiveness: The compound could be integrated into materials designed for environmental remediation, such as sensors for detecting pollutants containing diol functionalities or materials for the controlled release of agrochemicals.

Future research in this area would involve synthesizing polymers functionalized with this compound and characterizing their response to various stimuli. Potential applications include self-healing hydrogels, drug delivery systems that release therapeutic agents in response to specific biological cues (e.g., glucose levels), and environmental sensors. nih.govmdpi.com

Challenges and Opportunities in Scaling Up Production for Specialized Applications

Transitioning the synthesis of a specialized chemical like this compound from laboratory scale to industrial production presents several challenges and opportunities. The industrial synthesis of boronic acids is a critical prerequisite for their use in pharmaceuticals, electronic materials, and other high-value applications. researchgate.net

Challenges:

Reaction Conditions: Many borylation procedures require cryogenic temperatures (down to -100°C) or the use of pyrophoric reagents like n-butyllithium, which are challenging and costly to implement on a large scale. researchgate.netpatsnap.com

Product Purity and Isolation: The purification of the final product to meet the high-purity requirements of specialized applications can be complex, often involving chromatography, which is not ideal for large-scale production.

Stability: As previously noted, the stability of the cyclopropyl boronic acid moiety can be a concern during synthesis, purification, and storage, potentially leading to product degradation and reduced yields. nih.gov

Opportunities:

Process Optimization: There is a significant opportunity to develop more robust and scalable synthetic routes that avoid extreme temperatures and hazardous reagents. Patents for synthesizing cyclopropyl boronic acid, for example, describe processes that operate at milder temperatures (-10 to 40°C), making them more suitable for industrialization. google.com

Continuous Manufacturing: Implementing flow chemistry and continuous manufacturing processes could overcome many of the challenges associated with batch production, leading to improved consistency, safety, and efficiency.

Stable Formulations: Developing and scaling up the production of stable derivatives, such as MIDA boronates, could bypass the stability issues of the free boronic acid, providing a commercially viable and user-friendly product. nih.gov

Successful scale-up will be crucial for enabling the use of this compound in any potential commercial applications, from advanced materials to chemical synthesis.

Synergistic Approaches: Combining Theoretical Predictions with Experimental Validation in Material Design

The design and development of new materials can be significantly accelerated by combining computational modeling with experimental work. Theoretical chemistry, particularly using methods like Density Functional Theory (DFT), can provide valuable insights into the properties of molecules like this compound before they are even synthesized. acs.orgbiorxiv.org

Theoretical Predictions:

Molecular Properties: Computational models can predict geometric structures, electronic properties (e.g., Lewis acidity of the boron atom), and vibrational spectra. acs.orgbiorxiv.org This information helps in understanding the reactivity and potential interactions of the molecule.

Binding Energies: The binding affinity of the boronic acid with various diols can be calculated, allowing for the in silico screening of its potential as a sensor for specific analytes. biorxiv.org

Material Properties: When designing polymers or other materials, computational methods can be used to model how the incorporation of the this compound unit will affect the bulk properties of the material, such as its conformational flexibility and intermolecular interactions.

Experimental Validation:

Synthesis and Characterization: The predictions from computational studies can guide the synthetic chemist in targeting molecules with desired properties. Once synthesized, the compound's structure and properties are confirmed using analytical techniques like NMR and IR spectroscopy and X-ray crystallography. acs.org

Performance Testing: The performance of materials incorporating the boronic acid (e.g., the sensitivity of a sensor or the release profile of a drug delivery system) is tested experimentally. These results provide crucial feedback for refining the theoretical models.

This synergistic loop—where theoretical predictions guide experimental design, and experimental results validate and refine the models—is a powerful paradigm for the rational design of new functional materials. For this compound, this approach could fast-track its development for targeted applications in smart materials and beyond.

Q & A

Q. What synthetic strategies are recommended for preparing (3-cyclopropyl-2-methylphenyl)boronic acid, considering its steric and electronic features?

Answer: Synthesis typically involves palladium-catalyzed Miyaura borylation of aryl halides (e.g., bromobenzene derivatives) using bis(pinacolato)diboron. Key parameters include:

- Catalyst: Pd(dppf)Cl₂ (1-5 mol%) for enhanced steric tolerance

- Solvent: Tetrahydrofuran (THF)/water biphasic system to balance reactivity and hydrolysis prevention

- Temperature: 60-80°C for 12-24 hours to avoid cyclopropane ring-opening

- Purification: Acid-base partitioning (pH 6-7) to isolate the boronic acid from boronate esters

Methodological challenges:

- Regioselective halogenation of the cyclopropyl-substituted precursor

- Minimizing protodeboronation during neutralization

Q. Which analytical techniques are critical for characterizing this compound and assessing its purity?

Answer: A multi-technique approach is essential:

- NMR Spectroscopy (¹H/¹³C): Confirms regiochemistry and detects protodeboronation byproducts (e.g., phenol derivatives)

- LC-MS/MS (MRM mode): Quantifies trace impurities (<1 ppm) using transitions like m/z 205 → 153

- MALDI-TOF MS with DHB Matrix: Suppresses boroxine formation via on-plate esterification

Key considerations:

Q. What are the primary biomedical applications of this compound derivatives?

Answer: Structural analogs exhibit activity in:

- Proteasome Inhibition: Covalent binding to catalytic threonine residues (e.g., bortezomib-like mechanisms)

- Anticancer Therapeutics: Cytotoxicity in glioblastoma models (IC₅₀: 2-50 μM) via undefined apoptosis pathways

- Glycoprotein Sensing: Selective binding to cancer-associated glycoproteins (e.g., α-2,6-sialylated epitopes)

Advanced Questions

Q. How do the cyclopropyl and methyl substituents influence the kinetic stability of this boronic acid under physiological conditions?

Answer: The cyclopropyl group significantly slows protodeboronation (t₁/₂ >1 week at pH 12, 70°C) compared to non-cyclopropyl analogs. The 2-methyl group provides steric shielding, reducing water accessibility to the boron center .

Table 1: Protodeboronation Half-Lives of Selected Boronic Acids (pH 12, 70°C)

| Substituent | t₁/₂ |

|---|---|

| 3-Cyclopropyl-2-methylphenyl | >1 week |

| 2-Pyridyl | 25-50 seconds |

| Phenyl | 2-4 hours |

Stability optimization:

Q. What advanced strategies mitigate boroxine artifact formation during mass spectrometric analysis?

Answer: Two validated protocols:

- DHB On-Plate Derivatization: Mix with 2,5-dihydroxybenzoic acid (DHB) matrix, enabling in situ esterification to block trimerization. Achieves detection limits of 10 pmol .

- Pinacol Pre-Treatment: React with 1,2-diols (e.g., pinacol) to form stable esters prior to MALDI/ESI-MS, reducing dehydration artifacts .

Table 2: Comparison of Boroxine Suppression Methods

| Method | Throughput | Compatibility |

|---|---|---|

| DHB on-plate | High | MALDI-MS |

| Pinacol derivatization | Moderate | ESI-MS/MS |

Q. How can stopped-flow kinetics elucidate the diol-binding properties of this compound for biosensor design?

Answer: Stopped-flow fluorescence (λex 280 nm, λem 340 nm) measures binding kinetics with millisecond resolution. For analogous arylboronic acids:

- D-Fructose: kon = 1.2×10³ M⁻¹s⁻¹ (pH 7.4, 25°C)

- D-Glucose: kon = 3.8×10² M⁻¹s⁻¹

Experimental design:

- Use HEPES buffer (pH 7.4) to avoid phosphate interference

- Include competition assays with sorbitol to confirm specificity

Q. What computational workflows optimize this compound’s electronic properties for chiral sensing applications?

Answer: A data-driven approach combines:

- QSAR Descriptors: 613 parameters (e.g., electronegativity, polar surface area) via Mordred

- k-Means Clustering: Identifies optimal derivatization sites from PCA-reduced chemical space

Case study:

- Electron-withdrawing groups at the 4-position enhance diol-binding affinity by 2.3 kcal/mol

Q. How do non-specific interactions affect glycoprotein binding assays using this boronic acid?

Answer: Secondary interactions (e.g., hydrophobic/hydrogen bonding) can reduce selectivity. For example:

- RNAse B (glycosylated): Binding affinity = 1.2×10⁴ M⁻¹

- RNAse A (non-glycosylated): Non-specific binding = 8% of total signal

Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.